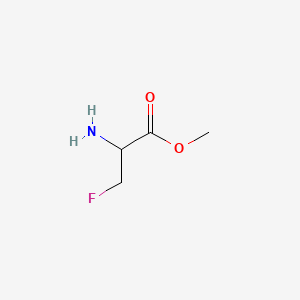
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a tetramethylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Tetramethylcyclopropyl Group: The tetramethylcyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the thiazole ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
科学的研究の応用
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions and hydrogen bonding, while the tetramethylcyclopropyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(trifluoromethyl)phenyl](2,2,3,3-tetramethylcyclopropyl)methanone
- 2-methyl-4-[(2,2,3,3-tetramethylcyclopropyl)amino]benzoic acid
- 5-chloro-2-methyl-4-nitro-N-(2,2,3,3-tetramethylcyclopropyl)aniline
Uniqueness
2-Methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetramethylcyclopropyl group provides significant steric hindrance, influencing the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C11H17NS |
|---|---|
分子量 |
195.33 g/mol |
IUPAC名 |
2-methyl-4-(2,2,3,3-tetramethylcyclopropyl)-1,3-thiazole |
InChI |
InChI=1S/C11H17NS/c1-7-12-8(6-13-7)9-10(2,3)11(9,4)5/h6,9H,1-5H3 |
InChIキー |
PCFQOMKYVZWUHF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C2C(C2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


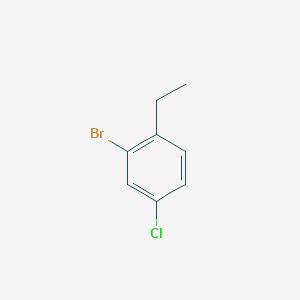
![1-[Cyano(methyl)amino]propan-2-ol](/img/structure/B13247796.png)
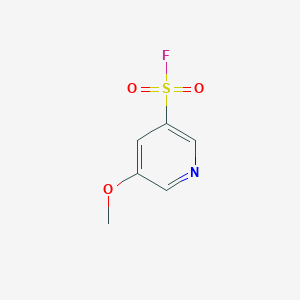
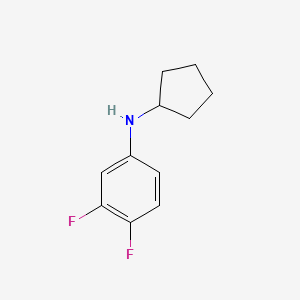
![Ethyl 5-benzyl-octahydrofuro[3,2-c]pyridine-3a-carboxylate](/img/structure/B13247826.png)
![N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13247831.png)
![3-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13247836.png)
![2-(9H-Fluorene-9-carbonyloxy)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13247839.png)
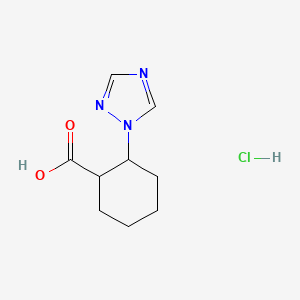
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13247848.png)


![N-[1-(4-iodophenyl)ethyl]cyclopentanamine](/img/structure/B13247863.png)
